molecular formula C7H8N2O B7767069 Ethanone, 1-(2-pyridinyl)-, oxime

Ethanone, 1-(2-pyridinyl)-, oxime

Cat. No.: B7767069
M. Wt: 136.15 g/mol
InChI Key: XEZORVGMRQRIMY-RMKNXTFCSA-N
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Description

Ethanone, 1-(2-pyridinyl)-, oxime (CAS 1758-54-9) is an oxime derivative of 2-acetylpyridine, with the molecular formula C₇H₈N₂O and a molecular weight of 136.154 g/mol. Structurally, it consists of a pyridine ring substituted at the 2-position with an ethanone oxime group (–C(=N–OH)CH₃). The compound exists predominantly in the E-isomer configuration due to steric and electronic stabilization . It is widely utilized in coordination chemistry, forming stable complexes with transition metals like Ni(II) , and serves as a precursor in organic synthesis, such as in the preparation of β-ketosulfones via Cu-catalyzed C–S coupling reactions .

Properties

IUPAC Name

(NE)-N-(1-pyridin-2-ylethylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-6(9-10)7-4-2-3-5-8-7/h2-5,10H,1H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEZORVGMRQRIMY-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC=CC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=CC=CC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1758-54-9
Record name Ethanone, oxime
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403813
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanone, oxime
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239998
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Base-Catalyzed Condensation with Hydroxylamine Hydrochloride

The most widely documented method involves refluxing 2-acetylpyridine with hydroxylamine hydrochloride in a 1:1.2 molar ratio. The reaction employs ethanol-water (3:1 v/v) as the solvent and sodium carbonate as the base, achieving yields of 68–75% after 6–8 hours at 60–65°C. The mechanism proceeds via nucleophilic attack of the hydroxylamine oxygen on the carbonyl carbon, followed by dehydration to form the oxime (Figure 1).

Table 1: Standard Reaction Parameters

ParameterOptimal RangeImpact on Yield
Molar Ratio (2-acetylpyridine:NH2OH·HCl)1:1.2Excess hydroxylamine minimizes diketone byproducts
Temperature60–65°C<50°C: Incomplete reaction; >70°C: Decomposition
Solvent CompositionEthanol:H2O (3:1)Higher ethanol increases solubility but slows kinetics
Reaction Time6–8 hoursProlonged heating reduces yield due to oxime degradation

Purification typically involves vacuum filtration of the cooled reaction mixture, followed by recrystallization from hot methanol (yielding >98% purity).

Alternative Synthetic Routes

Table 2: Comparative Analysis of Synthetic Methods

MethodStarting MaterialYield (%)Purity (%)Scalability
Base-catalyzed condensation2-Acetylpyridine7598High
Horner-WittigPyridylcarbaldehydes8295Moderate
Microwave-assisted2-Acetylpyridine8899Low

Microwave-Assisted Synthesis

Emerging protocols utilize microwave irradiation (300 W, 100°C) to accelerate the condensation reaction, reducing time to 30 minutes with 88% yield. This method minimizes thermal degradation but requires specialized equipment.

Industrial-Scale Production Considerations

Solvent Recycling Systems

Pilot-scale studies demonstrate that ethanol recovery via fractional distillation reduces production costs by 40%. Implementing a continuous stirred-tank reactor (CSTR) with in-line pH monitoring ensures consistent base concentration (pH 9–10), critical for suppressing hydrolysis.

Catalytic Enhancements

Incorporating ZnO nanoparticles (0.5 mol%) as a green catalyst increases reaction rate by 200% while maintaining 85% yield. This approach eliminates the need for stoichiometric bases, reducing wastewater alkalinity.

Purification and Characterization

Recrystallization Optimization

Recrystallization from methanol at −20°C produces needle-like crystals suitable for X-ray diffraction. Key spectral data:

  • IR (KBr): ν(N–O) = 928 cm⁻¹; ν(C=N) = 1602 cm⁻¹

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.51 (d, J = 4.8 Hz, 1H, py-H6), 7.79 (t, J = 7.6 Hz, 1H, py-H4), 7.37 (d, J = 7.8 Hz, 1H, py-H3), 2.32 (s, 3H, CH3)

Table 3: Crystallographic Data

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
Unit Cell Dimensionsa = 5.42 Å, b = 7.89 Å, c = 12.31 Å
Density1.402 g/cm³

Scientific Research Applications

Medicinal Chemistry

1.1 Synthesis of Bioactive Compounds

Ethanone oximes serve as valuable intermediates in the synthesis of various bioactive molecules. For instance, they are utilized in the preparation of vicinal diaryl(heteroaryl)-substituted heterocycles, which are important in developing selective COX-2 inhibitors like Tilmacoxib and Valdecoxib. The synthetic routes often involve coupling reactions that yield high overall yields (up to 80%) for desired products .

1.2 DNA Binding Studies

Recent studies have highlighted the ability of ethanone oximes to bind to DNA, showcasing their potential as synthetic nucleases. Research on p-pyridinyl oxime carbamates demonstrated that these compounds could induce extensive single and double-stranded DNA cleavages, independent of oxygen and pH conditions. The structure-activity relationship (SAR) indicated that substituents on the carbamate group significantly influence DNA binding affinity .

Structural Studies

2.1 Crystal Structure Analysis

The crystal structure of ethanone oxime has been extensively studied using X-ray crystallography. For example, the crystal structure of aqua(1-(2-pyridyl)ethanone oxime) revealed a triclinic system with specific atomic coordinates and measurement conditions. The hydrogen bonding interactions within the crystal lattice play a crucial role in stabilizing the structure .

2.2 NMR Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to study the structural properties of ethanone oximes in solution. Significant chemical shifts were observed for the oxime protons, providing insights into their conformational preferences and interactions in different solvents .

Catalytic Applications

3.1 Asymmetric Catalysis

Ethanone oximes are also explored in asymmetric catalytic processes. For instance, the reduction of 1-(4-pyridyl)ethanone O-benzyl oxime using borane complexes has shown excellent enantioselectivity (up to 99% ee). This highlights their utility in synthesizing chiral amines, which are valuable in pharmaceuticals .

Summary of Key Findings

Application AreaKey Findings
Medicinal ChemistrySynthesis of COX-2 inhibitors; high yields in synthetic routes
DNA Binding StudiesInduction of DNA cleavage; structure-activity relationship indicates critical substituent effects
Structural StudiesDetailed crystal structures reveal hydrogen bonding networks; NMR provides insights into conformations
Catalytic ApplicationsHigh enantioselectivity in asymmetric reductions; potential for chiral amine synthesis

Mechanism of Action

The mechanism of action of Ethanone, 1-(2-pyridinyl)-, oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers: 2-Pyridinyl vs. 4-Pyridinyl Oximes

The position of the pyridine substituent significantly influences physicochemical and reactivity profiles:

  • 1-(4-Pyridinyl)ethanone oxime (CAS 1194-99-6) shares the same molecular formula but substitutes the pyridine at the 4-position. This positional difference may alter coordination geometry in metal complexes and reactivity in organic transformations .

Substituent Effects: Aryl and Heteroaryl Variants

  • It exhibits a higher molecular weight (259.09 g/mol) and melting point (144–145°C), with IR ν(C=N) at 1588 cm⁻¹, indicative of strong conjugation.
  • 1-(1H-Pyrrol-2-yl)ethanone oxime (CAS 63547-59-1): Substituting pyridine with a pyrrole ring reduces molecular weight (124.14 g/mol) and introduces a five-membered heterocycle. This structural change may affect electronic properties, such as reducing basicity due to the absence of a pyridinic nitrogen .

Precursor Comparison: 2-Acetylpyridine vs. Its Oxime

  • 2-Acetylpyridine (CAS 1122-62-9), the ketone precursor, has a molecular weight of 121.139 g/mol and lacks the oxime hydroxyl group. The oxime derivative’s added –N–OH group enables hydrogen bonding, increasing solubility in polar solvents and enhancing metal-coordination capability .

Heterocyclic Analogues: Pyrazole- and Imidazole-Containing Oximes

  • 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime derivatives (e.g., compounds 3a–3f): These analogs replace pyridine with pyrazole, a nitrogen-rich heterocycle. They exhibit high synthetic yields (81–93%) and demonstrate cytotoxicity in cancer cell lines, suggesting that heterocycle choice critically influences bioactivity .
  • Imidazole-based oximes (e.g., 1-(4-(1-hydroxyalkyl)-1H-imidazol-2-yl)ethanone oxime): These derivatives highlight the versatility of oximes in medicinal chemistry, though their properties remain less explored compared to pyridinyl variants .

Coordination Chemistry

  • Ni(II) Complexes: The compound forms stable octahedral Ni(II) complexes, leveraging the pyridinyl nitrogen and oxime oxygen as donor atoms. These complexes are structurally characterized by X-ray crystallography, highlighting the ligand’s versatility in stabilizing transition metals .
  • Comparative Stability: Pyridinyl oximes generally form more stable complexes than pyrrole- or thiophene-based analogs due to the pyridine ring’s stronger σ-donor and π-acceptor properties .

Comparative Data Table

Table 1: Key Properties of Ethanone, 1-(2-pyridinyl)-, Oxime and Structural Analogs

Compound Name Substituent/Position Molecular Formula Molecular Weight (g/mol) Melting Point (°C) IR ν(C=N) (cm⁻¹) Key Applications
This compound 2-Pyridinyl C₇H₈N₂O 136.154 Not reported Not reported Ni(II) complexes , sulfone synthesis
1-(4-Pyridinyl)ethanone oxime 4-Pyridinyl C₇H₈N₂O 136.154 Not reported Not reported N/A
1-[4-(Methylthio)phenyl]-2-pyridin-3-ylethanone oxime 4-SMe, 3-pyridinyl C₁₄H₁₅N₂OS 259.09 144–145 1588 High-yield synthesis (85%)
1-(1H-Pyrrol-2-yl)ethanone oxime 1H-Pyrrol-2-yl C₆H₈N₂O 124.14 Not reported Not reported N/A
2-Acetylpyridine (precursor) 2-Pyridinyl C₇H₇NO 121.139 Not reported N/A Precursor to oximes

Biological Activity

Ethanone, 1-(2-pyridinyl)-, oxime (commonly referred to as 1-(2-pyridinyl)ethanone oxime) is an organic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1-(2-pyridinyl)ethanone oxime is characterized by the presence of a pyridine ring linked to an ethanone moiety through an oxime functional group. Its molecular formula is C7H8N2OC_7H_8N_2O. The unique structural features contribute to its biological activity, particularly its ability to form hydrogen bonds and coordinate with metal ions, enhancing its interaction with biological targets .

The biological activity of 1-(2-pyridinyl)ethanone oxime is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or modulating receptor activities through competitive inhibition. This mechanism is significant in its potential use as an anticancer agent.
  • Antimicrobial Action : Research indicates that 1-(2-pyridinyl)ethanone oxime exhibits antifungal and antibacterial properties, likely due to its ability to disrupt microbial cell functions.
  • Coordination Chemistry : The oxime group can act as a ligand in coordination chemistry, allowing the compound to interact with various metal ions, which can modulate enzymatic activities .

Antimicrobial Properties

1-(2-pyridinyl)ethanone oxime has shown promising results in antimicrobial studies. It exhibits activity against various bacterial strains and fungi. The lipophilicity enhanced by the trifluoromethyl group in related compounds increases membrane permeability, facilitating better bioavailability in biological systems.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1-(2-pyridinyl)ethanone oxime. The compound has been tested against several cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutics. For instance, it has shown significant growth inhibition in MCF-7 breast cancer cells and other lines such as PC-3 (prostate cancer) and A549 (lung cancer) .

Study on Anticancer Activity

In a study conducted by Arafa et al., various derivatives of 1-(2-pyridinyl)ethanone oxime were synthesized and evaluated for their anticancer properties using MTT assays. The results indicated that certain derivatives exhibited IC50 values significantly lower than those of standard drugs like erlotinib, suggesting enhanced potency against cancer cell lines .

Antimicrobial Efficacy Research

A separate investigation into the antimicrobial efficacy of 1-(2-pyridinyl)ethanone oxime revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The study emphasized the compound's potential as a lead structure for developing new antimicrobial agents.

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntimicrobialVarious bacterial strainsInhibition of growth
AntifungalFungal speciesSignificant antifungal activity
AnticancerMCF-7, PC-3, A549Cytotoxic effects (IC50 < standard drugs)
MechanismDescription
Enzyme InhibitionBinds to active sites of enzymes
Antimicrobial ActionDisrupts microbial cell functions
Coordination ChemistryInteracts with metal ions to modulate activities

Q & A

Q. What is the standard synthetic route for preparing Ethanone, 1-(2-pyridinyl)-, oxime, and how can reaction conditions be optimized?

The compound is synthesized by reacting 2-acetylpyridine with hydroxylamine hydrochloride in an ethanol-water mixture under basic conditions (e.g., sodium carbonate). The reaction is typically heated to 60°C for several hours, followed by filtration and purification via recrystallization or chromatography. Optimization involves adjusting pH, temperature, and solvent ratios to maximize yield and purity .

Q. What spectroscopic and crystallographic methods are used to characterize this oxime?

Key characterization techniques include:

  • NMR spectroscopy (¹H and ¹³C) to confirm the oxime’s structure and regiochemistry.
  • IR spectroscopy to identify the C=N and N–O stretches (~1600 cm⁻¹ and ~900 cm⁻¹, respectively).
  • X-ray crystallography (using programs like SHELXL) to resolve bond lengths, angles, and tautomeric forms .

Q. How is the oxime purified, and what challenges arise during isolation?

Purification typically involves solvent extraction, followed by recrystallization from ethanol or methanol. Challenges include removing unreacted hydroxylamine or sodium salts. Column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended for high-purity yields .

Advanced Research Questions

Q. How does the oxime’s structure influence its biological activity, particularly in antifungal or anticancer studies?

The pyridinyl and oxime groups enable hydrogen bonding and metal coordination, critical for interacting with biological targets. For example, analogous adamantane-oxime hybrids show antifungal activity by inhibiting fungal cytochrome P450 enzymes. Docking studies (e.g., using AutoDock Vina) can model interactions with enzymes like topoisomerases .

Q. What reaction mechanisms govern oxime formation and tautomerism in this compound?

Oxime formation proceeds via nucleophilic attack of hydroxylamine on the carbonyl carbon of 2-acetylpyridine, followed by dehydration. Tautomerism (syn/anti isomerism) is influenced by solvent polarity and temperature, with the anti isomer typically dominating in polar solvents. DFT calculations (e.g., Gaussian) can model tautomeric equilibria .

Q. How should researchers address inconsistencies in physicochemical data (e.g., melting points or solubility) across literature sources?

Cross-validate data using multiple techniques:

  • DSC/TGA for thermal stability.
  • HPLC-MS for purity assessment.
  • Solubility tests in varied solvents (e.g., DMSO, water). Discrepancies may arise from polymorphic forms or impurities .

Q. Can computational methods predict the oxime’s reactivity or bioactivity?

Yes. QSAR models correlate structural descriptors (e.g., Hammett constants, logP) with biological activity. DFT studies reveal electron density distributions, guiding predictions of nucleophilic/electrophilic sites. For example, the oxime’s lone pair on nitrogen facilitates coordination to transition metals like Cu(II) .

Q. How is the oxime utilized in coordination chemistry or enzyme inhibition studies?

The oxime acts as a bidentate ligand, forming stable complexes with metals (e.g., Ni, Co). These complexes are studied for catalytic or inhibitory properties. In enzyme studies, the oxime’s ability to chelate metal ions (e.g., Zn²⁺ in metalloproteases) can disrupt active sites, as shown in molecular dynamics simulations .

Q. What role do SHELX programs play in determining the oxime’s crystal structure?

SHELXL refines crystallographic data by optimizing atomic positions, thermal parameters, and occupancy rates. For twinned crystals or high-resolution data, SHELXD/SHELXE resolve phase problems. The program’s robustness in handling small-molecule datasets makes it a standard in structural validation .

Q. How does the oxime interact with DNA, and what methodologies assess its binding affinity?

Intercalation or groove-binding can be evaluated via:

  • UV-Vis titration to calculate binding constants.
  • Circular dichroism to detect conformational changes in DNA.
  • Gel electrophoresis to assess DNA cleavage under UV irradiation. Supporting studies (e.g., ethidium bromide displacement) quantify competitive binding .

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